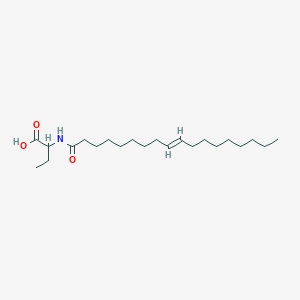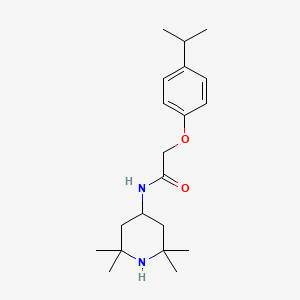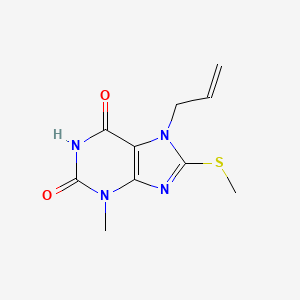
N-(2-fluorophenyl)-4-phenyl-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-4-phenyl-1-piperazinecarbothioamide, also known as FPPT, is a chemical compound that has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. FPPT belongs to the class of piperazine derivatives, which have been shown to exhibit a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects.
作用機序
The exact mechanism of action of N-(2-fluorophenyl)-4-phenyl-1-piperazinecarbothioamide is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain, particularly the serotonin and dopamine systems. N-(2-fluorophenyl)-4-phenyl-1-piperazinecarbothioamide has been shown to act as a partial agonist at the 5-HT1A receptor and a potent antagonist at the D2 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-4-phenyl-1-piperazinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects, including alterations in neurotransmitter levels and receptor binding, changes in gene expression, and modulation of signaling pathways. These effects may contribute to its therapeutic potential in the treatment of various neurological disorders.
実験室実験の利点と制限
One advantage of N-(2-fluorophenyl)-4-phenyl-1-piperazinecarbothioamide is its high binding affinity for serotonin and dopamine receptors, which makes it a useful tool for studying the role of these neurotransmitter systems in neurological disorders. However, one limitation of N-(2-fluorophenyl)-4-phenyl-1-piperazinecarbothioamide is its relatively low selectivity for specific receptor subtypes, which may complicate the interpretation of experimental results.
将来の方向性
Future research on N-(2-fluorophenyl)-4-phenyl-1-piperazinecarbothioamide could focus on the development of more selective analogs with improved pharmacokinetic properties and reduced off-target effects. Additionally, studies could investigate the potential use of N-(2-fluorophenyl)-4-phenyl-1-piperazinecarbothioamide in combination with other drugs for the treatment of complex neurological disorders. Finally, further investigation into the underlying mechanisms of N-(2-fluorophenyl)-4-phenyl-1-piperazinecarbothioamide's therapeutic effects could provide valuable insights into the pathophysiology of these disorders.
合成法
The synthesis of N-(2-fluorophenyl)-4-phenyl-1-piperazinecarbothioamide involves the reaction of 2-fluorobenzylamine with 4-phenylpiperazine in the presence of carbon disulfide and potassium hydroxide. The resulting product is then treated with thionyl chloride and ammonia to yield N-(2-fluorophenyl)-4-phenyl-1-piperazinecarbothioamide.
科学的研究の応用
N-(2-fluorophenyl)-4-phenyl-1-piperazinecarbothioamide has been investigated for its potential use in the treatment of various neurological disorders, including schizophrenia, depression, and anxiety. Several studies have shown that N-(2-fluorophenyl)-4-phenyl-1-piperazinecarbothioamide exhibits significant binding affinity for serotonin and dopamine receptors, which are known to play a critical role in the regulation of mood and behavior.
特性
IUPAC Name |
N-(2-fluorophenyl)-4-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3S/c18-15-8-4-5-9-16(15)19-17(22)21-12-10-20(11-13-21)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCWMXZQRFVZIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(2-methylphenyl)amino]carbonothioyl}-3-phenylpropanamide](/img/structure/B5745781.png)
![4-[3-(benzyloxy)benzoyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5745786.png)

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5745792.png)
![1-[2-(2,5-dichlorophenoxy)ethyl]piperidine](/img/structure/B5745797.png)
![2-[(1,3-benzoxazol-2-ylthio)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5745803.png)
![2-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5745811.png)



![5-({[2-(3-phenylpiperidin-1-yl)ethyl]amino}carbonyl)-1H-imidazole-4-carboxylic acid](/img/structure/B5745837.png)
![1-{3-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}ethanone](/img/structure/B5745856.png)